molecular formula C10H20O2 B107198 4-Ethyloctanoic acid CAS No. 16493-80-4

4-Ethyloctanoic acid

Cat. No. B107198
CAS RN: 16493-80-4
M. Wt: 172.26 g/mol
InChI Key: PWKJMPFEQOHBAC-UHFFFAOYSA-N
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Description

4-Ethyloctanoic acid is a compound that has garnered attention due to its presence in various food products and its use in the flavor industry. It is known for its strong mutton odor and is an important material for compounding mutton flavoring. This compound is found naturally in boiled and cooked mutton, mutton fat, goat and sheep cheese, and Virginia tobacco. Due to its significance in imparting flavor, several synthetic routes have been developed to produce 4-ethyloctanoic acid for use in the food industry in China and other countries .

Synthesis Analysis

The synthesis of 4-ethyloctanoic acid has been approached through various methods. One efficient synthesis involves the reaction of diethyl malonate with 2-ethyl-1-bromohexane in the presence of sodium ethoxide, followed by saponification and decarboxylation under microwave irradiation, which significantly reduces reaction time and improves yield . Another method reported the synthesis of racemic 4-ethyl fatty acids, including 4-ethyloctanoic acid, using a Grignard reagent coupled with methyl 3-bromopropionate, followed by saponification and acidification . Additionally, eight synthetic routes have been outlined, with the alkylation of diethyl malonate and the Knoevenagel reaction being considered as better synthetic methods due to their advantages in terms of yield and practicality .

Molecular Structure Analysis

The molecular structure of 4-ethyloctanoic acid and its derivatives has been confirmed through various spectroscopic techniques. High-resolution mass spectrometry (HRMS), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and infrared spectroscopy (IR) have been utilized to verify the structures of intermediates, products, and by-products in the synthesis processes .

Chemical Reactions Analysis

4-Ethyloctanoic acid can undergo various chemical reactions to form different ester compounds. For instance, benzyl 4-ethyloctanoate was synthesized by reacting 4-ethyloctanoyl chloride with benzyl alcohol. This reaction was optimized to achieve a high yield of about 93%. Following this method, other ester compounds such as phenethyl 4-ethyloctanoate, phenylpropanol 4-ethyloctanoate, and cinnamyl 4-ethyloctanoate were prepared, all of which exhibited floral and sweet notes and could be used as fragrance fixatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-ethyloctanoic acid are not detailed in the provided papers, its strong mutton-like odor suggests that it has significant olfactory properties that make it valuable as a flavoring agent. The synthesis methods and the resulting ester compounds indicate that 4-ethyloctanoic acid is a versatile molecule that can be transformed into various derivatives with potential applications in the flavor and fragrance industries .

Scientific Research Applications

Flavor Compounds Synthesis

  • Scientific Field : Food Science & Chemistry
  • Application Summary : 4-Ethyloctanoic acid is used in the synthesis of five sulfur-containing flavor compounds . These compounds are synthesized by reacting 4-ethyloctanoyl chloride with sulfur-containing alcohols or mercaptans .
  • Methods of Application : The synthesis involves the reaction of 4-ethyloctanoyl chloride with sulfur-containing alcohols or mercaptans . The specific procedures and parameters would depend on the exact sulfur-containing alcohol or mercaptan being used.
  • Results : The synthesized compounds all have a meaty odor and might be used in foods if approved for this purpose in the future .

Daily, Food, and Industrial Flavor

  • Scientific Field : Food Science & Industrial Chemistry
  • Application Summary : 4-Ethyloctanoic acid is used as a daily flavor, food flavor, and industrial flavor .
  • Methods of Application : The exact methods of application would depend on the specific use case, whether it’s for daily flavor, food flavor, or industrial flavor .
  • Results : The use of 4-Ethyloctanoic acid in these applications contributes to the flavor profile of the end product .

Synthesis of Ester Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Ethyloctanoic acid is used in the synthesis of four new ester compounds: benzyl 4-ethyloctanoate, phenethyl 4-ethyloctanoic acid, phenylpropanol 4-ethyloctanoic acid, and cinnamyl 4-ethyloctanoic acid .
  • Methods of Application : The synthesis involves the reaction of 4-Ethyloctanoic acid with different alcohols . The specific procedures and parameters would depend on the exact alcohol being used.
  • Results : The synthesized ester compounds have a floral and sweet note .

Nutrient

  • Scientific Field : Nutrition Science
  • Application Summary : 4-Ethyloctanoic acid is used as a nutrient .
  • Methods of Application : The exact methods of application would depend on the specific use case .
  • Results : The use of 4-Ethyloctanoic acid in this application contributes to the nutritional profile of the end product .

Stabilizers

  • Scientific Field : Food Science & Industrial Chemistry
  • Application Summary : 4-Ethyloctanoic acid is used as a stabilizer .
  • Methods of Application : The exact methods of application would depend on the specific use case .
  • Results : The use of 4-Ethyloctanoic acid in this application contributes to the stability of the end product .

Surfactants and Emulsifiers

  • Scientific Field : Industrial Chemistry
  • Application Summary : 4-Ethyloctanoic acid is used as a surfactant and emulsifier .
  • Methods of Application : The exact methods of application would depend on the specific use case .
  • Results : The use of 4-Ethyloctanoic acid in these applications contributes to the texture and consistency of the end product .

Synthesis of Flavor Compounds

  • Scientific Field : Food Science & Chemistry
  • Application Summary : 4-Ethyloctanoic acid is used in the synthesis of flavor compounds . It is identified from flue-cured Virginia tobacco .
  • Methods of Application : The synthesis involves the reaction of 4-ethyloctanoyl chloride with sulfur-containing alcohols or mercaptans . The specific procedures and parameters would depend on the exact sulfur-containing alcohol or mercaptan being used.
  • Results : The synthesized compounds contribute to the flavor profile of the end product .

Solvent

  • Scientific Field : Industrial Chemistry
  • Application Summary : 4-Ethyloctanoic acid can be used as a solvent due to its solubility properties .
  • Methods of Application : The exact methods of application would depend on the specific use case .
  • Results : The use of 4-Ethyloctanoic acid in this application contributes to the solubility of the end product .

Chemical Intermediate

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Ethyloctanoic acid can be used as a chemical intermediate in various organic synthesis processes .
  • Methods of Application : The exact methods of application would depend on the specific synthesis process .
  • Results : The use of 4-Ethyloctanoic acid in these applications contributes to the synthesis of the end product .

Safety And Hazards

4-Ethyloctanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid inhalation and contact with skin, eyes, and clothing .

properties

IUPAC Name

4-ethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-6-9(4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKJMPFEQOHBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864683
Record name Octanoic acid, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; fruity, floral aroma
Record name 4-Ethyloctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

110.00 °C. @ 1.00 mm Hg
Record name 4-Ethyloctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036136
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Slightly soluble in water; soluble in hexane, soluble (in ethanol)
Record name 4-Ethyloctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Ethyloctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.898-0.908
Record name 4-Ethyloctanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1227/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Ethyloctanoic acid

CAS RN

16493-80-4
Record name 4-Ethyloctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16493-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyloctanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 4-ethyl-
Source EPA Chemicals under the TSCA
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Record name Octanoic acid, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyloctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-ETHYLOCTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Ethyloctanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036136
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
391
Citations
YP Liu, DC Yin, HT Chen, BG Sun - International Journal of Molecular …, 2010 - mdpi.com
… of 4-ethyloctanoic acid of about 45%. A third method is the preparation of 4-ethyloctanoic acid … readily available, but an overall yield of 4-ethyloctanoic acid was about 49%, so while this …
Number of citations: 10 www.mdpi.com
AM Api, D Belsito, D Botelho… - Food Chem …, 2019 - fragrancematerialsafetyresource …
… , and exposure to 4-ethyloctanoic acid is below … 4-ethyloctanoic acid is not expected to be phototoxic/photoallergenic. The environmental endpoints were evaluated, 4-ethyloctanoic acid …
Y Liu, H Chen, D Yin, B Sun - Molecules, 2010 - mdpi.com
… 4-Ethyloctanoic acid has a low odor threshold of 1.8 ppb [17] … The carbonyl in 4-ethyloctanoic acid is a weak electrophile, … reaction of thionyl chloride with 4-ethyloctanoic acid (1), and …
Number of citations: 9 www.mdpi.com
YP Liu, W Guan, ZW Miao, BG Sun - Advanced Materials Research, 2012 - Trans Tech Publ
… 4-Ethyloctanoic acid (EOA) occurs in the root oil of the … the esters derived from 4-ethyloctanoic acid and the four alcohols … the esters derived from 4-ethyloctanoic acid with benzyl alcohol, …
Number of citations: 1 www.scientific.net
Y Liu, W Guan, DC Yin, HY Tian… - Journal of Chemical …, 2012 - journals.sagepub.com
… 4-ethylheptanoic acid, 4-ethyloctanoic acid, 4-ethylnonanoic … For example, 4-ethyloctanoic acid possesses a distinctive … concerns the synthesis of 4ethyloctanoic acid. This is probably …
Number of citations: 1 journals.sagepub.com
RC Anderson, AG Kelly - Journal of Agricultural and Food …, 1988 - ACS Publications
… 4-Ethyloctanoic acid has been identified as a minor constituent of a flavorful acidic dichloromethane-soluble fractionof an aqueous butanol extract of flue-cured Virginia tobacco. The …
Number of citations: 8 pubs.acs.org
JK Ha, RC Lindsay - Journal of Dairy Science, 1991 - Elsevier
… The concentration of 4-ethyloctanoic acid in this goat milk cheese was 10 ppb, which is above the threshold (1.8 to 6 ppb) for this potent goaty compound (4, 6). The other two goat milk …
Number of citations: 170 www.sciencedirect.com
H Tian, Y Jing, X Sun, H Yu, J Huang, H Yuan… - Journal of Food …, 2022 - Springer
… significanlty higher than that of 4-ethyloctanoic acid. However, in goat cheese and ewe cheese, 4-ethyloctanoic acid is a more important … For 4-ethyloctanoic acid, the concentration of …
Number of citations: 2 link.springer.com
S Kaffarnik, Y Kayademir, C Heid… - Journal of food …, 2014 - Wiley Online Library
… In this context, the volatile minor fatty acid 4-ethyloctanoic acid plays a prominent role along … and ratios of 4-methyloctanoic acid and 4-ethyloctanoic acid in goat milk (n = 4), goat …
Number of citations: 24 ift.onlinelibrary.wiley.com
V Rota, P Schieberle - 2005 - ACS Publications
… raw lean sheep meat revealed 4-ethyloctanoic acid (mutton-like), … dilution assay showed that 4-ethyloctanoic acid was by a … did not much alter the concentration of 4-ethyloctanoic acid. …
Number of citations: 30 pubs.acs.org

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